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molecular formula C5H4ClN5 B1283605 6-Chloro[1,2,4]triazolo[4,3-b]pyridazin-3-amine CAS No. 53890-39-4

6-Chloro[1,2,4]triazolo[4,3-b]pyridazin-3-amine

Cat. No. B1283605
M. Wt: 169.57 g/mol
InChI Key: FAFHEBCGWJBDNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08198272B2

Procedure details

6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-ylamine hydrobromide (W2.001; 1.1 g) was taken up with a large amount of water and alkalized with saturated potassium carbonate solution. The solid which precipitated out was filtered off with suction and dried (388 mg). Repeated extraction of the mother liquor with dichloromethane, drying of the combined organic phases over sodium sulfate, filtration and concentration afforded a further 228 mg of product in total.
Name
6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-ylamine hydrobromide
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br.[Cl:2][C:3]1[CH:4]=[CH:5][C:6]2[N:7]([C:9]([NH2:12])=[N:10][N:11]=2)[N:8]=1.C(=O)([O-])[O-].[K+].[K+]>O>[Cl:2][C:3]1[CH:4]=[CH:5][C:6]2[N:7]([C:9]([NH2:12])=[N:10][N:11]=2)[N:8]=1 |f:0.1,2.3.4|

Inputs

Step One
Name
6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-ylamine hydrobromide
Quantity
1.1 g
Type
reactant
Smiles
Br.ClC=1C=CC=2N(N1)C(=NN2)N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solid which precipitated out
FILTRATION
Type
FILTRATION
Details
was filtered off with suction
CUSTOM
Type
CUSTOM
Details
dried (388 mg)
EXTRACTION
Type
EXTRACTION
Details
extraction of the mother liquor with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
drying of the combined organic phases over sodium sulfate, filtration and concentration

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=CC=2N(N1)C(=NN2)N
Measurements
Type Value Analysis
AMOUNT: MASS 228 mg
YIELD: CALCULATEDPERCENTYIELD 30.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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